Naroparcil
Overview
Description
Naroparcil, also known as 4-{4-[(3,4,5-trihydroxythian-2-yl)sulfanyl]benzoyl}benzonitrile, is a small molecule drug with the molecular formula C19H17NO4S2 and a molecular weight of 387.473 g/mol . It is an orally active antithrombotic agent that has shown promising results in preclinical studies for its ability to modify the plasma glycosaminoglycan (GAG) profile, thereby inactivating thrombin via heparin cofactor II (HCII) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naroparcil involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized by introducing the thioglycoside and cyanobenzoyl groups through nucleophilic substitution and other reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Naroparcil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and potassium carbonate are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of this compound .
Scientific Research Applications
Naroparcil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of thioglycosides on chemical reactivity and stability.
Biology: Investigated for its role in modifying the plasma GAG profile and its potential effects on cellular processes.
Mechanism of Action
Naroparcil exerts its antithrombotic effects by modifying the plasma GAG profile, which inactivates thrombin via HCII. The compound acts as an acceptor for the transfer of a galactose residue from UDP-galactose by galactosyltransferase I, leading to an increase in circulating GAGs. These GAGs enhance the formation of the thrombin/HCII complex, thereby inhibiting thrombin activity and preventing thrombus formation .
Comparison with Similar Compounds
Naroparcil is similar to other beta-D-xylosides, such as odiparcil, which also exhibit antithrombotic activity by modifying the plasma GAG profile. this compound is unique in its specific molecular structure and its ability to induce a dose-related increase in circulating GAGs with a high degree of specificity . Other similar compounds include LF 1351, which is an analogue of this compound and has shown antithrombotic action .
References
Properties
IUPAC Name |
4-[4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c20-9-11-1-3-12(4-2-11)16(22)13-5-7-14(8-6-13)26-19-18(24)17(23)15(21)10-25-19/h1-8,15,17-19,21,23-24H,10H2/t15-,17+,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAFEPKOGMHYNH-LULLPPNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120819-70-7 | |
Record name | Naroparcil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120819707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAROPARCIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238M5105OY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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